Cas no 1309933-33-2 (2-Bromo-1-ethoxy-4-methoxybenzene)

2-Bromo-1-ethoxy-4-methoxybenzene is a brominated aromatic compound featuring ethoxy and methoxy substituents on the benzene ring. Its molecular structure, characterized by the presence of both electron-donating and halogen functional groups, makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. The compound's stability and well-defined reactivity profile facilitate its use in the preparation of complex molecules, including pharmaceuticals and agrochemicals. Its distinct substitution pattern allows for selective functionalization, enabling precise modifications in target structures. The compound is typically handled under standard laboratory conditions, with appropriate precautions for brominated aromatics.
2-Bromo-1-ethoxy-4-methoxybenzene structure
1309933-33-2 structure
Product Name:2-Bromo-1-ethoxy-4-methoxybenzene
CAS No:1309933-33-2
MF:C9H11BrO2
MW:231.086442232132
CID:6792889
PubChem ID:20701296
Update Time:2025-05-20

2-Bromo-1-ethoxy-4-methoxybenzene Chemical and Physical Properties

Names and Identifiers

    • MFCD18917878
    • SCHEMBL17260308
    • 1309933-33-2
    • 2-bromo-1-ethoxy-4-methoxybenzene
    • 2-Bromo-1-ethoxy-4-methoxybenzene
    • Inchi: 1S/C9H11BrO2/c1-3-12-9-5-4-7(11-2)6-8(9)10/h4-6H,3H2,1-2H3
    • InChI Key: YGAKEHPEXSNMRE-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1OCC)OC

Computed Properties

  • Exact Mass: 229.99424g/mol
  • Monoisotopic Mass: 229.99424g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 18.5Ų

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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AB603541-250mg
2-Bromo-1-ethoxy-4-methoxybenzene; .
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250mg
€474.70 2024-07-19
abcr
AB603541-500mg
2-Bromo-1-ethoxy-4-methoxybenzene; .
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500mg
€655.10 2024-07-19
abcr
AB603541-1g
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€895.50 2024-07-19

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Additional information on 2-Bromo-1-ethoxy-4-methoxybenzene

2-Bromo-1-Ethoxy-4-Methoxybenzene: A Comprehensive Overview

2-Bromo-1-ethoxy-4-methoxybenzene (CAS No. 1309933-33-2) is a brominated aromatic compound with a unique structure that combines bromine, ethoxy, and methoxy substituents on a benzene ring. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its versatile reactivity and potential applications. In this article, we will delve into the structural properties, synthesis methods, and recent advancements in the utilization of 2-bromo-1-ethoxy-4-methoxybenzene.

The molecular structure of 2-bromo-1-ethoxy-4-methoxybenzene is characterized by a benzene ring with three substituents: a bromine atom at position 2, an ethoxy group (-OCH₂CH₃) at position 1, and a methoxy group (-OCH₃) at position 4. This substitution pattern imparts distinct electronic and steric effects on the molecule, making it highly reactive in various organic reactions. The presence of electron-donating groups like methoxy and ethoxy increases the electron density of the benzene ring, facilitating electrophilic aromatic substitution reactions. Conversely, the bromine atom acts as an electron-withdrawing group, which can direct subsequent reactions depending on its position relative to other substituents.

Recent studies have explored the synthesis of 2-bromo-1-ethoxy-4-methoxybenzene through various routes. One common method involves the bromination of 1-ethoxy-4-methoxybenzene using bromine (Br₂) in the presence of a Lewis acid catalyst such as FeBr₃. This reaction typically occurs under reflux conditions in a solvent like dichloromethane or carbon disulfide. The regioselectivity of bromination is influenced by the directing effects of the existing substituents on the benzene ring. The methoxy and ethoxy groups are strong activating groups that direct incoming electrophiles to positions ortho and para to themselves. However, due to steric hindrance and electronic effects, bromination predominantly occurs at position 2 in this case.

The applications of 2-bromo-1-ethoxy-4-methoxybenzene span across multiple disciplines. In organic synthesis, it serves as an intermediate for constructing more complex molecules with diverse functionalities. For instance, it can undergo nucleophilic aromatic substitution reactions with various nucleophiles such as thiols, amines, or hydroxides to yield substituted derivatives. These derivatives find applications in drug discovery programs targeting various therapeutic areas.

In materials science, 2-bromo-1-ethoxylate compounds have been investigated for their potential use in polymer synthesis and as precursors for functional materials. The bromine atom can act as a leaving group in coupling reactions, enabling the formation of covalent bonds with other organic fragments or inorganic moieties.

Recent research has also highlighted the role of brominated aromatic compounds like 2-bromo-1-ehtoxylate derivatives in green chemistry initiatives. Scientists are exploring ways to utilize these compounds in catalytic processes that reduce environmental impact while maintaining high yields and selectivity.

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